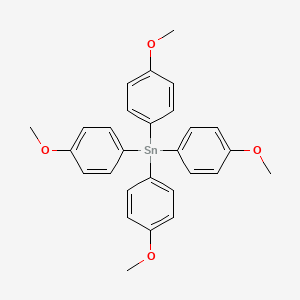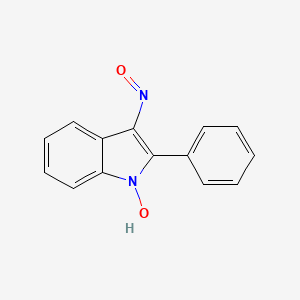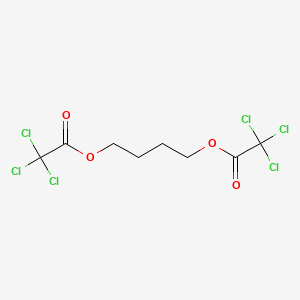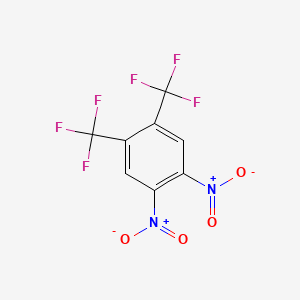
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is a highly specialized organic compound characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene typically involves a multi-step process starting from benzene derivatives. The key steps include nitration and trifluoromethylation reactions. For instance, one common method involves the nitration of 1,2-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1,2-Diamino-4,5-bis(trifluoromethyl)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. Additionally, the trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the nitro groups, resulting in different reactivity and applications.
2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
Uniqueness: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is unique due to the combination of nitro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
30454-91-2 |
|---|---|
Fórmula molecular |
C8H2F6N2O4 |
Peso molecular |
304.10 g/mol |
Nombre IUPAC |
1,2-dinitro-4,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F6N2O4/c9-7(10,11)3-1-5(15(17)18)6(16(19)20)2-4(3)8(12,13)14/h1-2H |
Clave InChI |
QDSXOVPKNZEPPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



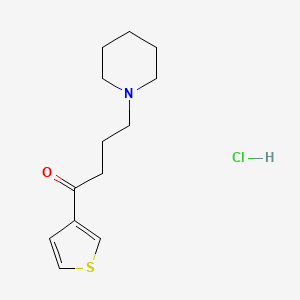
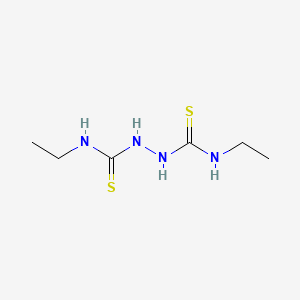





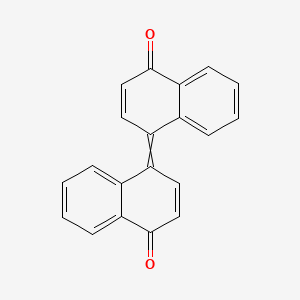
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

